chemical structure and properties of 5,8-dimethyl-3,4-dihydro-2H-chromen-4-ol
chemical structure and properties of 5,8-dimethyl-3,4-dihydro-2H-chromen-4-ol
An In-Depth Technical Guide to 5,8-Dimethyl-3,4-dihydro-2H-chromen-4-ol: Synthesis, Characterization, and Therapeutic Potential
Introduction and Strategic Significance
The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, fused-ring system provides a versatile and sterically defined template for developing therapeutic agents that interact with a variety of cellular targets.[1] The compound 5,8-dimethyl-3,4-dihydro-2H-chromen-4-ol features this core structure with methyl substitutions at the 5 and 8 positions of the aromatic ring and a critical hydroxyl group at the C4 position. This hydroxyl group not only influences the molecule's polarity and potential for hydrogen bonding but also introduces a chiral center, allowing for the development of stereospecific drugs.
This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the chemical structure, physicochemical properties, stereoselective synthesis, and spectroscopic analysis of 5,8-dimethyl-3,4-dihydro-2H-chromen-4-ol. It is designed for researchers, medicinal chemists, and drug development professionals, emphasizing the causal reasoning behind synthetic strategies and analytical methodologies to offer field-proven insights.
Chemical Structure and Physicochemical Properties
Molecular Structure
The foundational structure is the benzopyran ring system. The key features are:
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Aromatic Ring: A benzene ring fused to the pyran ring.
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Pyran Ring: A six-membered heterocyclic ring containing one oxygen atom, which is partially saturated (dihydro).
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Methyl Groups: Located at positions C5 and C8, these groups increase lipophilicity and can influence binding interactions through steric and electronic effects.
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Hydroxyl Group: Positioned at C4, this functional group is a key site for hydrogen bonding and serves as a handle for further synthetic modifications. Its presence creates a stereocenter, leading to (R) and (S) enantiomers.
Caption: Retrosynthetic approach for the target chromanol.
Experimental Protocol: Racemic Synthesis
This protocol describes a standard, reliable method for producing a racemic mixture of the target compound.
Step A: Synthesis of 5,8-dimethylchroman-4-one
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Reaction Setup: To a solution of 2,5-dimethylphenol (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride (AlCl₃, 1.2 eq) at 0 °C.
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Acylation: Add 3-chloropropionyl chloride (1.1 eq) dropwise to the stirred mixture, maintaining the temperature at 0 °C.
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Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
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Workup: Quench the reaction by slowly pouring it into ice-water. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Cyclization: The crude intermediate is then treated with a base (e.g., sodium hydroxide) to facilitate intramolecular cyclization to the chroman-4-one.
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Purification: Purify the crude product via flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure 5,8-dimethylchroman-4-one.
Step B: Reduction to 5,8-dimethyl-3,4-dihydro-2H-chromen-4-ol
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Dissolution: Dissolve the 5,8-dimethylchroman-4-one (1.0 eq) from Step A in methanol or ethanol at 0 °C.
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Reduction: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the solution. The addition is exothermic and should be done carefully to maintain the temperature below 10 °C.
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Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours. Monitor for the disappearance of the starting material by TLC.
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Workup: Quench the reaction by adding acetone, followed by water. Remove the solvent under reduced pressure.
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Extraction: Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
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Final Purification: Purify the crude alcohol by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the final product as a solid.
Causality and Self-Validation
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Choice of Reagents: NaBH₄ is chosen for its mild nature and high selectivity for reducing ketones in the presence of the aromatic ring. It is safer and easier to handle than stronger reducing agents like lithium aluminum hydride (LiAlH₄).
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Protocol Validation: The success of each step is validated empirically. TLC is used to monitor the conversion of starting material to product. The final structure and purity are confirmed using the spectroscopic methods detailed in the next section, creating a self-validating workflow.
Spectroscopic Characterization
Accurate structural elucidation is paramount. The following sections detail the expected spectroscopic data for 5,8-dimethyl-3,4-dihydro-2H-chromen-4-ol based on known values for analogous chromanol and chromanone structures. [3][4][5]
¹H NMR Spectroscopy (400 MHz, CDCl₃)
The proton NMR spectrum is expected to show distinct signals for the aromatic, carbinol, methylene, and methyl protons.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| Ar-H (C6-H, C7-H) | 6.70 - 6.90 | m | 2H |
| C4-H (Carbinol) | ~4.80 | t | 1H |
| C2-H₂ (Methylene) | 4.20 - 4.40 | m | 2H |
| C5-CH₃ | ~2.25 | s | 3H |
| C8-CH₃ | ~2.20 | s | 3H |
| C3-H₂ (Methylene) | 1.90 - 2.10 | m | 2H |
| C4-OH | Variable | br s | 1H |
Rationale: The carbinol proton (C4-H) is expected to be a triplet due to coupling with the adjacent C3 methylene protons. The aromatic protons will appear as a multiplet in the typical aromatic region. The two methyl groups will be sharp singlets.
¹³C NMR Spectroscopy (100 MHz, CDCl₃)
| Carbon Assignment | Predicted δ (ppm) |
| C8a, C4a (Aromatic Quaternary) | 150-155 |
| C5, C8 (Aromatic Quaternary) | 125-130 |
| C6, C7 (Aromatic CH) | 118-125 |
| C4 (Carbinol CH-OH) | ~65 |
| C2 (Methylene O-CH₂) | ~64 |
| C3 (Methylene CH₂) | ~32 |
| C5-CH₃ | ~16 |
| C8-CH₃ | ~15 |
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H Stretch (Alcohol) | 3200 - 3500 (broad) |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=C Stretch (Aromatic) | 1580 - 1620 |
| C-O Stretch (Alcohol) | 1050 - 1150 |
| C-O-C Stretch (Ether) | 1200 - 1270 |
Rationale: The most prominent feature will be the broad O-H stretch, confirming the presence of the alcohol. The C-O stretches are also diagnostic for the alcohol and ether functionalities. [6]
Mass Spectrometry (ESI-MS)
Electrospray ionization is expected to show a strong protonated molecular ion.
| Ion | Predicted m/z |
| [M+H]⁺ | 179.1067 |
| [M+Na]⁺ | 201.0886 |
Fragmentation Pattern: The primary fragmentation pathway would involve the loss of a water molecule (H₂O) from the molecular ion, resulting in a significant fragment at m/z 160. Subsequent fragmentation could involve rearrangements of the chromene ring. [7]
Potential Applications in Drug Development
The Chroman Scaffold in Medicinal Chemistry
Derivatives of the chroman and related benzopyran scaffolds exhibit a vast range of biological activities, making them highly valuable in drug discovery. [1]Documented activities include:
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Anticancer: Some chromanone derivatives have shown inhibitory activity against sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases and cancer. [8]* Antimicrobial: Chroman-4-ones have been investigated for their activity against pathogenic microorganisms, including various bacteria and fungi. [3]* Anti-inflammatory: Certain isochroman derivatives have demonstrated the ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2). [9]* Antioxidant: The phenolic nature of many chroman derivatives imparts them with significant antioxidant and radical-scavenging properties. [10]
Drug Discovery Workflow
5,8-dimethyl-3,4-dihydro-2H-chromen-4-ol serves as an ideal starting point or "lead compound" for a drug discovery program. The hydroxyl group at C4 is a versatile handle for building a library of derivatives through esterification, etherification, or substitution reactions.
Caption: Drug discovery workflow starting from the title compound.
By systematically modifying the structure and evaluating the biological activity of the resulting analogues, a structure-activity relationship (SAR) can be established. This iterative process is fundamental to optimizing a lead compound's potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of a viable drug candidate.
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